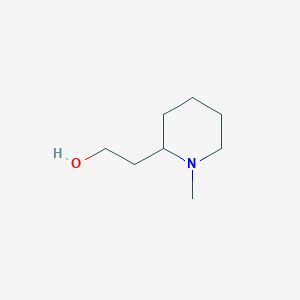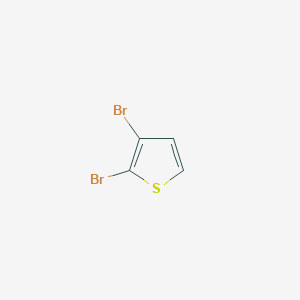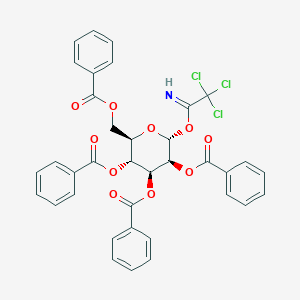
2,3,4,6-tétra-O-benzoyl-α-D-mannopyranosyl trichloroacétimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate is a powerful glycosylation reagent widely used in the synthesis of oligosaccharides and glycoconjugates. This compound enables the efficient construction of complex carbohydrates, which are crucial for various biomedical applications, including drug discovery and vaccine development.
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate is extensively used in scientific research for the synthesis of oligosaccharides and glycoconjugates. These compounds are crucial for studying carbohydrate-protein interactions, which are important in various biological processes. Additionally, this compound is used in the development of carbohydrate-based therapeutics and vaccines.
In chemistry, it serves as a key reagent for constructing complex carbohydrate structures. In biology and medicine, it is used to study the role of carbohydrates in cell signaling and immune responses. In the industry, it is employed in the production of glycosylated drugs and vaccines.
Mécanisme D'action
Target of Action
2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate, also known as [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate, is primarily used as a glycosylation reagent . Its primary targets are the hydroxyl groups present in various molecules, which it glycosylates to form complex carbohydrates .
Mode of Action
The compound acts as a donor for glycosylation reactions . It is converted into an active imidate donor in the presence of a base . This active form can then react with a suitable acceptor molecule to form a glycosidic bond . The reaction is selective, allowing for the formation of specific glycosides .
Biochemical Pathways
The compound is involved in the glycosylation pathway . Glycosylation is a critical biochemical process that involves the attachment of a glycosyl group to another molecule. This process is essential for the synthesis of glycoconjugates and oligosaccharides, which play crucial roles in various biological functions .
Pharmacokinetics
It is known to be soluble in chloroform and insoluble in water . This suggests that it may have good membrane permeability, which could potentially enhance its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of glycosides . These are molecules in which a sugar is bound to another functional group via a glycosidic bond. Glycosides have various applications in biology and medicine, including in drug discovery and vaccine development .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of a base and the solvent used, can affect the efficiency of the glycosylation reaction . Additionally, the compound’s stability may be affected by storage conditions. It is recommended to store the compound under dry conditions at -20°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: A common method includes the reaction of 2,3,4,6-tetra-O-benzoyl-D-mannopyranose with trichloroacetonitrile in the presence of a base such as potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The process may involve the use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) to ensure the quality and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. It can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and various nucleophiles. Typical reaction conditions involve the use of organic solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed: The major products formed from reactions involving this compound are glycosides and oligosaccharides. These products are important intermediates in the synthesis of complex carbohydrates and glycoconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl trichloroacetimidate
- 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl trichloroacetimidate
- 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranosyl trichloroacetimidate
Uniqueness: 2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate is unique due to its high selectivity and compatibility in glycosylation reactions. It offers superior performance in the synthesis of mannose-containing oligosaccharides, which are important for studying mannose-specific biological processes and developing mannose-based therapeutics.
Propriétés
IUPAC Name |
[3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFOWIANASXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl3NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
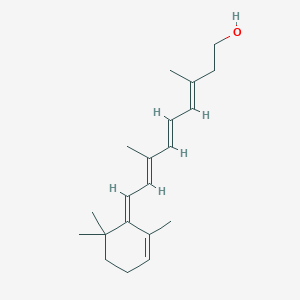
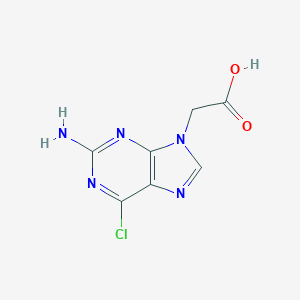

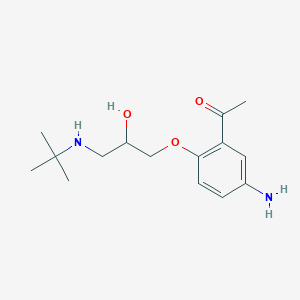

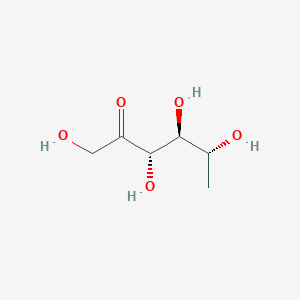
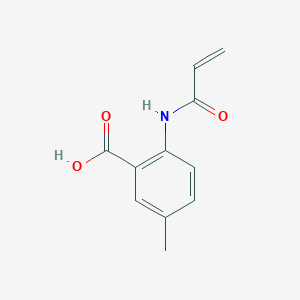
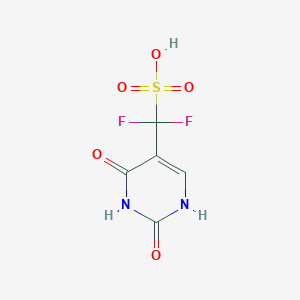
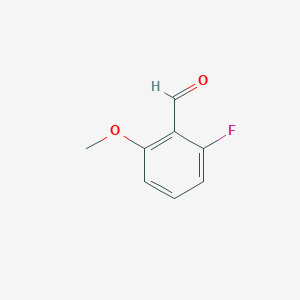
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
